molecular formula C9H17NO2 B13571673 Ethyl 5-methylpiperidine-2-carboxylate

Ethyl 5-methylpiperidine-2-carboxylate

Cat. No.: B13571673
M. Wt: 171.24 g/mol
InChI Key: IMMROPZCDCKWJS-UHFFFAOYSA-N
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Description

Ethyl 5-methylpiperidine-2-carboxylate is a versatile piperidine-based chemical building block designed for research and development applications. The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry and is a pivotal cornerstone in the production of drugs . Compounds featuring this nucleus display a wide array of biological activities and are utilized in the development of new therapeutic agents . As such, this ester derivative serves as a key synthetic intermediate for constructing more complex molecules. Researchers value this compound for its potential in drug discovery programs, particularly in the synthesis of candidates for various therapeutic areas. Piperidine derivatives have demonstrated significant importance as anticancer, antiviral, and antimicrobial agents, among other pharmacologic activities . The structure of this compound, featuring both an ester group and the piperidine nitrogen, allows for further chemical modifications, making it a valuable precursor for creating targeted chemical libraries. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 5-methylpiperidine-2-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h7-8,10H,3-6H2,1-2H3

InChI Key

IMMROPZCDCKWJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1)C

Origin of Product

United States

Preparation Methods

Preparation via Multi-Step Synthesis Involving Intermediates

The most established method involves a sequence starting from simpler heterocyclic precursors, progressing through intermediate compounds such as 4-methylpiperidine-2-carboxylic acid derivatives, and culminating in esterification steps.

Key steps include:

  • Formation of 4-methylpiperidine-2-carboxylic acid hydrochloride :
    This step involves refluxing 4-methyl-2-cyanopiperidine with hydrochloric acid, followed by solvent removal and recrystallization. For example, one patent describes adding 16 liters of 6N hydrochloric acid to 2 kg of 4-methyl-2-cyanopiperidine, refluxing for 5 hours, then distilling off the solvent and precipitating the hydrochloride salt using methyl tert-butyl ether and ethyl alcohol (see).

  • Conversion to 4-methylpiperidine-2-formic acid hydrochloride :
    The hydrochloride salt is reacted with thionyl chloride in ethyl alcohol at low temperatures (~10°C), then refluxed to produce the formic acid derivative (see).

  • Esterification to Ethyl Ester :
    The acid hydrochloride is then esterified with ethanol under reflux, often with the presence of acid catalysts or reagents like thionyl chloride, to yield Ethyl 4-methylpiperidine-2-carboxylate hydrochloride.

Direct Synthesis from Organometallic Precursors

Another approach involves organometallic chemistry, particularly zinc or magnesium reagents reacting with suitable halogenated precursors, followed by cyclization:

Cyclization and Ring-Closing Strategies

Several modern methods utilize intramolecular cyclizations, including:

  • Aza-Michael reactions :
    Organocatalytic aza-Michael reactions using quinoline catalysts and trifluoroacetic acid facilitate the formation of substituted piperidines, including ethyl derivatives, with high regio- and stereoselectivity (see, Scheme 15).

  • [3 + 3] Cycloaddition and Decarboxylation :
    Intermolecular Michael addition followed by lactamization can produce piperidine rings with methyl substitutions at the 5-position, followed by hydrogenation to obtain the target compound.

Hydrogenation and Functional Group Transformations

Hydrogenation of unsaturated intermediates or precursors such as 5-methylene piperidines or aziridines is common to obtain saturated this compound:

  • Catalytic hydrogenation using palladium or ruthenium catalysts under mild conditions is effective, often yielding high stereoselectivity and purity (see).

Data Summary and Process Optimization

Step Reagents/Conditions Yield Notes
Formation of acid hydrochloride 6N HCl, reflux ~85-90% From 4-methyl-2-cyanopiperidine
Conversion to formic acid derivative Thionyl chloride, reflux ~80% Controlled temperature (~10°C)
Esterification Ethanol, acid catalyst >90% Purity >99%
Hydrogenation Pd/C or Ru catalysts >95% Stereoselective, high purity

Research Findings and Innovations

Recent advances emphasize chemoenzymatic and organocatalytic methods for stereoselective synthesis:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 5-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Carboxylates

Methyl 5-methylpiperidine-2-carboxylate
  • Key Difference : Methyl ester instead of ethyl ester.
  • Impact : Reduced lipophilicity compared to the ethyl analog, which may lower bioavailability. Methyl esters are generally more prone to hydrolysis, affecting metabolic stability .
Ethyl Piperidine-4-carboxylate Derivatives
  • Examples : Ethyl piperidine-4-carboxylate (CAS 16780-05-5) and ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 147636-76-8).
  • Key Difference : Carboxylate group at position 4 instead of 2.
  • Impact : Altered ring conformation and electronic distribution. Position 4 substitution may lead to different binding affinities in receptor-ligand interactions .

Heterocyclic Analogs with Fused or Substituted Rings

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Imidazo[1,2-a]pyridine core with ethyl ester and methyl substituents.
  • Key Difference : Fused imidazole and pyridine rings instead of a piperidine ring.
  • Impact : Enhanced aromaticity and planar structure, likely increasing π-π stacking interactions. This structural motif is common in antiviral and anticancer agents .
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate
  • Structure : Pyridine ring with hydroxymethyl and methyl groups.
  • Key Difference : Hydroxymethyl group at position 4 introduces polarity.
  • Impact: Higher solubility in aqueous environments compared to the non-polar methyl group in the target compound. The hydroxyl group may also participate in hydrogen bonding .

Pyrimidine-Based Carboxylates

Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate
  • Structure : Pyrimidine ring linked to a bromopyridine moiety.
  • Impact : Bromine enhances electrophilicity, making this compound a candidate for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
  • Structure: Amino and methyl substituents on a pyrimidine ring.
  • Key Difference: Amino group increases basicity (pKa ~8–10) and nucleophilicity.
  • Impact: The amino group can participate in hydrogen bonding or serve as a site for further functionalization .

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 185.24 (estimated) Ethyl ester, methyl piperidine Moderate lipophilicity (LogP ~1.5–2.0)
Mthis compound 171.21 (estimated) Methyl ester, methyl piperidine Higher solubility in polar solvents
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate 291.13 Bromopyridine, pyrimidine Halogen bonding potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methylpiperidine-2-carboxylate, and what reagents are typically employed?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as substituted pyridine-carboxylic acids with ethyl esters under dehydrating conditions. For example, phosphorus oxychloride is used as a dehydrating agent in reactions involving 5-methylpyridine-2-carboxylic acid and ethyl furoate. Key steps include nucleophilic substitution (e.g., sodium azide in dimethylformamide) and reduction (e.g., lithium aluminum hydride in anhydrous ether). Yield optimization requires precise stoichiometry and temperature control . Alternative routes may involve microwave-assisted synthesis to accelerate reaction kinetics, as seen in analogous piperidine derivatives .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions on the piperidine ring.
  • HPLC : Quantifies purity (>98% required for research-grade material) .
  • Mass Spectrometry : Validates molecular weight (e.g., 171.24 g/mol for the parent compound) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures to atomic precision .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Collect using non-sparking tools and store in sealed containers. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
  • Catalysis : Palladium on carbon improves reduction efficiency in hydrogenation steps .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C) .
  • Statistical Design : Use factorial experiments to identify critical variables (e.g., temperature, catalyst loading) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : COSY and NOESY differentiate diastereomers by correlating proton-proton spatial relationships .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aligning with experimental data .
  • Crystallographic Validation : Resolves ambiguous stereochemistry; SHELXL refines disorder models in crystal lattices .

Q. What strategies are effective for crystallographic analysis of this compound using SHELX software?

  • Methodological Answer :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
  • Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
  • Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of systematic errors .

Q. How can biological assays be designed to evaluate the compound’s activity against neurological targets?

  • Methodological Answer :

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
  • Enzyme Inhibition : Measure IC₅₀ values for acetylcholinesterase or monoamine oxidases via spectrophotometric kinetics .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to quantify half-life (t₁/₂) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates ligand-receptor interactions (e.g., serotonin transporters) using PubChem 3D conformers .
  • QSAR Modeling : Partial Least Squares (PLS) regression correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
  • MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories, identifying critical residue interactions .

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